![molecular formula C21H15N5O6 B414469 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 328539-30-6](/img/structure/B414469.png)
4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is widely used in scientific research as a potent and selective antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity in the central nervous system.
Mécanisme D'action
The mechanism of action of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves the competitive inhibition of the binding of glutamate to the AMPA and kainate subtypes of ionotropic glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its binding to ionotropic glutamate receptors leads to the influx of cations and the depolarization of the postsynaptic membrane. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one blocks this process by binding to the receptor in a non-competitive manner, which prevents the opening of the ion channel and the subsequent depolarization.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one depend on the specific brain region and cell type in which it is applied. In general, 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one reduces the excitability of neurons by blocking the ionotropic glutamate receptors, which leads to a decrease in synaptic transmission and plasticity. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke, respectively. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has also been used to study the role of ionotropic glutamate receptors in learning and memory, synaptic plasticity, and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one in lab experiments include its high potency and selectivity for the AMPA and kainate subtypes of ionotropic glutamate receptors, which allows for precise manipulation of glutamatergic neurotransmission. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is also relatively stable and easy to handle, which makes it a convenient tool for in vitro and in vivo experiments. The limitations of using 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one include its non-specific effects on other neurotransmitter systems and its potential toxicity at high concentrations. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one should be used with caution and proper controls in order to avoid confounding results.
Orientations Futures
There are several future directions for the use of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one in scientific research. One direction is the development of more selective and potent antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors, which would allow for more precise manipulation of glutamatergic neurotransmission. Another direction is the investigation of the role of ionotropic glutamate receptors in the pathophysiology of psychiatric disorders, such as depression and anxiety. Finally, the use of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one in combination with other drugs or therapies may lead to new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves the condensation of 3,5-dinitroaniline with 4-chlorobenzoyl chloride, followed by the reaction with 1,2-diaminocyclohexane and acetic anhydride. The final product is obtained after recrystallization from ethanol. The synthesis of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various physiological and pathological processes. Ionotropic glutamate receptors are involved in the regulation of synaptic transmission and plasticity in the central nervous system, and their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and schizophrenia. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a potent and selective antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, which makes it a valuable tool to investigate the specific functions of these receptors in different brain regions and cell types.
Propriétés
IUPAC Name |
4-(4-anilino-3,5-dinitrobenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6/c27-19-12-24(16-9-5-4-8-15(16)23-19)21(28)13-10-17(25(29)30)20(18(11-13)26(31)32)22-14-6-2-1-3-7-14/h1-11,22H,12H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBKXJGBOGXEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.